3-(2-Bromofuran-3-yl)pyridine CAS 1227960-30-6 properties
3-(2-Bromofuran-3-yl)pyridine CAS 1227960-30-6 properties
The following is an in-depth technical guide for 3-(2-Bromofuran-3-yl)pyridine , structured for research and development professionals.
A Versatile Heterobiaryl Scaffold for Medicinal Chemistry
CAS Registry Number: 1227960-30-6
Molecular Formula: C
Executive Summary
3-(2-Bromofuran-3-yl)pyridine represents a critical class of heterobiaryl building blocks utilized in the synthesis of complex pharmaceutical agents. Characterized by a pyridine ring coupled to the 3-position of a furan core, with a bromine atom occupying the reactive 2-position of the furan, this molecule serves as a "linchpin" intermediate.
Its primary utility lies in its orthogonal reactivity : the pyridine nitrogen offers a site for salt formation or coordination, while the furan-C2 bromine bond serves as a high-value handle for palladium-catalyzed cross-coupling (Suzuki, Stille, Sonogashira) to generate 2,3-disubstituted furan scaffolds—a structural motif prevalent in kinase inhibitors and GPCR modulators.
Physicochemical Properties & Identification
The following data aggregates calculated and observed properties for CAS 1227960-30-6.[2][3]
| Property | Value | Notes |
| Physical State | Solid or Viscous Oil | Typically isolated as a low-melting solid or yellow oil upon synthesis. |
| Boiling Point | ~310 °C | Predicted at 760 mmHg. |
| Density | 1.6 ± 0.1 g/cm³ | Predicted. |
| LogP | 2.34 | Predicted (Consensus LogP). Indicates moderate lipophilicity suitable for CNS drug discovery. |
| pKa (Pyridine N) | ~5.2 | The pyridine nitrogen remains basic, allowing for HCl salt formation. |
| H-Bond Acceptors | 2 | (Pyridine-N, Furan-O) |
| H-Bond Donors | 0 | |
| Rotatable Bonds | 1 | The C3(furan)-C3(pyridine) bond allows conformational flexibility. |
Synthetic Methodology
The synthesis of 3-(2-Bromofuran-3-yl)pyridine requires a strategy that installs the biaryl axis before introducing the halogen, or utilizes a regioselective coupling that preserves the bromine. The most robust, scalable protocol involves a stepwise construction to ensure regiochemical fidelity.
Protocol: Modular Construction via Regioselective Bromination
This route avoids the regioselectivity issues often encountered when attempting to couple directly to 2,3-dibromofuran.
Step 1: Suzuki-Miyaura Coupling (Biaryl Formation)
-
Reactants: 3-Bromofuran + 3-Pyridylboronic acid (or pinacol ester).
-
Catalyst: Pd(PPh
) (5 mol%) or Pd(dppf)Cl . -
Base/Solvent: Na
CO (2.0 eq), DME/H O (3:1). -
Conditions: Reflux (80-90°C) under N
for 12-16 h. -
Mechanism: Oxidative addition into the C3-Br bond of furan, followed by transmetallation with the pyridyl boronate and reductive elimination.
-
Intermediate: Yields 3-(Furan-3-yl)pyridine .
Step 2: Regioselective Bromination (Functionalization)
-
Reactants: 3-(Furan-3-yl)pyridine + N-Bromosuccinimide (NBS, 1.05 eq).
-
Solvent: DMF or DCM (0°C to RT).
-
Mechanism: Electrophilic Aromatic Substitution (EAS).
-
Regioselectivity Logic: The furan ring is electron-rich. The C2 position (alpha to oxygen) is more activated than C4. Although C5 is also alpha to oxygen, the C2 position is often favored in 3-arylfurans due to electronic stabilization from the adjacent aryl group, despite steric pressure.
-
Visualization: Synthetic Pathway
The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate.
Caption: Stepwise synthesis of CAS 1227960-30-6 via Suzuki coupling followed by regioselective bromination.
Medicinal Chemistry Applications
The 3-(2-Bromofuran-3-yl)pyridine scaffold is a "privileged structure" in drug discovery due to its specific electronic and geometric profile.
4.1 The "Sandwich" Scaffold Utility
The bromine atom at C2 is a leaving group that allows medicinal chemists to "sandwich" the furan ring between two aryl or heteroaryl groups.
-
Reaction: A second Suzuki coupling at C2 creates a 2,3-diaryl furan .
-
Significance: This motif mimics the cis-stilbene geometry often required for binding to hydrophobic pockets in enzymes (e.g., COX-2 inhibitors, p38 MAP kinase inhibitors).
4.2 Electronic Profiling
-
Pyridine Ring: Acts as a hydrogen bond acceptor (HBA) and can engage in pi-stacking interactions with aromatic amino acid residues (Phe, Tyr, Trp).
-
Furan Ring: Acts as a bioisostere for phenyl or thiophene but with higher polarity and water solubility. The oxygen atom can participate in weak H-bonding.
Visualization: Pharmacophore Potential
Caption: Pharmacophore mapping showing the strategic utility of the C2-Br handle and C3-Pyridine moiety.
Safety & Handling (SDS Summary)
While specific toxicological data for this intermediate may be sparse, it should be handled with the precautions standard for halogenated pyridines.
-
GHS Classification (Predicted):
-
Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety glasses.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive (furan derivatives can degrade/polymerize upon prolonged light exposure).
References
-
ChemicalBook. 1227960-30-6 Product Entry. (Confirmation of chemical identity and synonyms).
-
BLD Pharm. 3-(2-Bromofuran-3-yl)pyridine MSDS and Properties.[3] (Safety and physical data).[2][5][6][7][8]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the Suzuki coupling methodology used in Step 1).
- Keay, B. A. (1999). Regioselective Lithiation of 3-Substituted Furans. Chemical Society Reviews.
Sources
- 1. 1227960-30-6 CAS Manufactory [m.chemicalbook.com]
- 2. chemsrc.com [chemsrc.com]
- 3. 1227960-30-6|3-(2-Bromofuran-3-yl)pyridine|BLD Pharm [bldpharm.com]
- 4. arctomsci.com [arctomsci.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
